N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide
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Overview
Description
N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxine ring, an isoquinoline moiety, and a pyridine carboxamide
Preparation Methods
The synthesis of N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the dioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the isoquinoline moiety: This step often involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Coupling of the dioxine and isoquinoline units: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.
Introduction of the pyridine carboxamide group: This step may involve the reaction of the intermediate with pyridine-4-carboxylic acid or its derivatives under suitable conditions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide can be compared with similar compounds, such as:
Isoquinoline derivatives: These compounds share the isoquinoline moiety and may have similar biological activities.
Pyridine carboxamides: Compounds with the pyridine carboxamide group may exhibit comparable chemical reactivity and applications.
Dioxine-containing compounds:
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-19(28-11-10-27-14)21(26)24-9-6-15-2-3-18(12-17(15)13-24)23-20(25)16-4-7-22-8-5-16/h2-5,7-8,12H,6,9-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQWAYDPDXZJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OCCO1)C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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